![molecular formula C22H15ClN4O2S B2476019 3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326822-11-0](/img/structure/B2476019.png)
3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H15ClN4O2S and its molecular weight is 434.9. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential applications in drug discovery and development. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and assess its therapeutic potential. Some specific areas of interest include:
Anticancer Agents: Investigate the compound’s cytotoxicity against cancer cell lines. Preliminary studies have shown that related pyrazolo[3,4-d]pyrimidine derivatives exhibit superior cytotoxic activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . Further exploration could reveal its mechanism of action and potential as an anticancer drug.
Organic Synthesis and Catalysis
The compound’s benzyl and oxadiazole functionalities make it interesting for synthetic chemists:
Protodeboronation Catalyst: Investigate its potential as a catalyst for protodeboronation reactions. While protodeboronation of alkyl boronic esters is not well-developed, this compound could offer a novel approach. Protodeboronation is essential for removing boron moieties in synthetic sequences .
Functional Group Transformations: Explore its reactivity in various transformations, such as oxidations, aminations, halogenations, and C–C bond formations. The stability of pinacol boronic esters makes them attractive for chemical reactions .
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
3-benzyl-6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S/c1-13-17-21(24-12-27(22(17)28)11-14-5-3-2-4-6-14)30-18(13)20-25-19(26-29-20)15-7-9-16(23)10-8-15/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHRMLHKYCUZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one |
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